N-[1-(4-Fluorophenyl)propyl]cyclopropanamine
Description
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)propyl]cyclopropanamine |
InChI |
InChI=1S/C12H16FN/c1-2-12(14-11-7-8-11)9-3-5-10(13)6-4-9/h3-6,11-12,14H,2,7-8H2,1H3 |
InChI Key |
WGOJCVHVOBAZCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-Fluorobenzaldehyde Derivatives
This method involves reacting 4-fluorobenzaldehyde with propylamine under reductive conditions to form the target compound.
Procedure :
- Step 1 : 4-Fluorobenzaldehyde is condensed with propylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).
- Step 2 : The intermediate imine undergoes reduction to yield N-[1-(4-fluorophenyl)propyl]cyclopropanamine.
Key Data :
| Parameter | Value/Details | Source |
|---|---|---|
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | |
| Solvent | Dichloromethane or tetrahydrofuran | |
| Yield | ~70–85% (estimated) |
Cyclopropanation via Diazoester Addition
Adapted from patents, this method forms the cyclopropane ring through metal-catalyzed reactions.
Procedure :
- Step 1 : A styrene derivative (e.g., 1-(4-fluorophenyl)propene) reacts with a diazoester (e.g., ethyl diazoacetate) in the presence of a ruthenium catalyst and chiral ligands.
- Step 2 : Hydrolysis of the cyclopropanecarboxylate intermediate to the carboxylic acid.
- Step 3 : Hofmann rearrangement (via azide formation) to generate the cyclopropanamine.
Key Data :
| Parameter | Value/Details | Source |
|---|---|---|
| Catalyst | Dichloro(p-cymene)ruthenium(II) dimer | |
| Chiral Ligand | Bisoxazoline derivatives | |
| Yield (Overall) | ~50–60% |
Alkylation of Cyclopropanamine
This approach involves direct alkylation of cyclopropanamine with a 1-(4-fluorophenyl)propyl halide.
Procedure :
- Step 1 : Synthesis of 1-(4-fluorophenyl)propyl bromide via HBr treatment of 1-(4-fluorophenyl)propan-1-ol.
- Step 2 : Reaction with cyclopropanamine in a polar aprotic solvent (e.g., DMF).
Key Data :
| Parameter | Value/Details | Source |
|---|---|---|
| Alkylating Agent | 1-(4-Fluorophenyl)propyl bromide | |
| Base | K₂CO₃ or Et₃N | |
| Yield | ~65–75% |
Enzymatic Reductive Amination
Imine reductases (IREDs) enable stereoselective synthesis under mild conditions.
Procedure :
- Step 1 : A ketone precursor (e.g., 1-(4-fluorophenyl)propan-1-one) reacts with cyclopropanamine in the presence of an IRED and NADPH cofactor.
Key Data :
| Parameter | Value/Details | Source |
|---|---|---|
| Enzyme | IREDs (e.g., p-IR06, p-IR23) | |
| Conversion | >90% at 10 mM substrate |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive Amination | Simple, one-pot procedure | Requires stable aldehyde | 70–85% |
| Cyclopropanation | High stereoselectivity | Multi-step, costly catalysts | 50–60% |
| Alkylation | Scalable | Requires pre-synthesized halide | 65–75% |
| Enzymatic | Eco-friendly, mild conditions | Substrate specificity | >90% |
Critical Reaction Considerations
- Stereochemistry : Cyclopropanation methods (Method 2) allow enantiomeric control via chiral ligands.
- Purification : Chromatography or recrystallization is often required to isolate the amine.
- Safety : Diazomethane and sodium azide (used in Hofmann rearrangement) are hazardous; enzymatic methods mitigate risks.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Fluorophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amine derivatives .
Scientific Research Applications
N-[1-(4-Fluorophenyl)propyl]cyclopropanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs and their differences:
Key Observations :
- Substituent Effects : Bromo or chloro substitutions (e.g., ) alter electronic properties and binding affinity compared to fluoro.
- Chain Length : Ethyl vs. propyl chains influence metabolic stability; longer chains (propyl) may enhance lipophilicity but reduce systemic availability .
- Backbone Modifications : Cyclopropanamine vs. methanamine backbones affect conformational rigidity and receptor interaction .
Pharmacological and Metabolic Comparisons
Sigma Receptor Ligands
Compounds like (1-(cyclopropylmethyl)-4-(4-fluorophenyl)piperidine derivatives () demonstrate sigma receptor antagonism, modulating dopamine release in striatal slices. The 4-fluorophenyl group is critical for receptor binding, while cyclopropane/piperidine backbones enhance selectivity . This compound’s propyl chain may reduce sigma receptor affinity compared to cyclopropylmethyl analogs due to steric hindrance .
SSRI Metabolites and Impurities
Desmethyl-citalopram (IMP-2), a citalopram metabolite, shares the 4-fluorophenyl and aminopropyl motifs. IMP-2 exhibits reduced potency compared to citalopram but highlights the role of N-methylation in SSRI activity . Similarly, this compound’s lack of an isobenzofuran core may limit SSRI-like effects but retain aminergic activity .
Metabolic Stability
SCH48461 (), a cholesterol absorption inhibitor, undergoes rapid first-pass metabolism to glucuronidated metabolites with enhanced intestinal retention. Propyl-chain analogs like this compound may exhibit similar metabolic trends, though systemic availability could be lower due to increased molecular weight .
Receptor Affinity Trends (Hypothetical)
*Predicted based on structural analogs.
Biological Activity
N-[1-(4-Fluorophenyl)propyl]cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Cyclopropanamine Core : This core structure is crucial for its interaction with biological targets.
- 4-Fluorophenyl Group : The presence of the fluorine atom can enhance binding affinity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions can lead to various pharmacological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes by binding to their active sites, which prevents substrate binding and subsequent catalytic activity.
- Modulation of Neurotransmitter Systems : Given its structural similarity to known psychoactive compounds, it may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result (IC50/EC50) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Kinase Inhibition | 50 nM | |
| Neurotransmitter Modulation | Receptor Binding Assay | 30 nM | |
| Antiparasitic Activity | In Vitro Assay | EC50 0.025 μM |
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the cyclopropanamine structure can significantly impact biological activity. Substitutions on the aromatic ring, such as the introduction of fluorine, have been shown to enhance potency against various targets. For instance, the presence of a fluorine atom in the para position increases lipophilicity, thereby improving membrane permeability and bioavailability.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound in different biological contexts:
- Neuropharmacological Effects : A study involving animal models demonstrated that administration of the compound resulted in significant alterations in behavior consistent with dopaminergic modulation. Behavioral assays indicated increased locomotion and reduced anxiety-like behaviors, suggesting potential applications in treating mood disorders.
- Antiparasitic Efficacy : In vitro studies against Plasmodium falciparum revealed that this compound exhibited potent activity with an EC50 value of 0.025 μM. Further investigations into its mechanism revealed that it targets PfATP4, a critical enzyme for Na+ transport in malaria parasites .
- Toxicological Assessment : A comprehensive toxicological evaluation indicated that at therapeutic doses, this compound displayed a favorable safety profile with minimal adverse effects noted in chronic exposure studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(4-Fluorophenyl)propyl]cyclopropanamine, and how is purity ensured?
- Methodology : Synthesis typically involves alkylation of 4-fluorophenylpropylamine with cyclopropane carbonyl derivatives under basic conditions. Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol. Purity (>95%) is validated using HPLC with UV detection at 254 nm and comparison to analytical standards . Hydrochloride salt formation (e.g., 1-(4-fluorophenyl)cyclopropanamine hydrochloride) improves stability for storage .
Q. Which analytical techniques are critical for structural elucidation and characterization?
- Key Methods :
- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclopropane ring integrity. Aromatic protons (4-fluorophenyl) appear as doublets due to coupling with fluorine () .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]) and fragmentation patterns, validated against NIST reference data .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity and detect impurities (e.g., unreacted precursors) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Stability studies recommend storage at −20°C under inert gas (argon) to prevent degradation. Refer to Safety Data Sheets (SDS) for spill management and disposal .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving fluorophenyl and cyclopropane groups?
- Strategies :
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-cyclopropane bond formation, with optimized ligand systems (e.g., SPhos) to reduce byproducts .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- In-line Analytics : FTIR monitors reaction progress (e.g., disappearance of carbonyl peaks at ~1700 cm) .
Q. How do stereochemical variations (e.g., cis/trans isomers) affect biological activity, and how are they resolved?
- Impact : Stereochemistry at the cyclopropane ring influences receptor binding. For example, trans isomers may exhibit higher σ-receptor affinity compared to cis counterparts .
- Resolution : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution using lipases separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) .
Q. What approaches reconcile contradictory pharmacological data across studies (e.g., receptor binding vs. functional assays)?
- Analysis :
- Assay Conditions : Differences in buffer pH, ion concentrations, or cell lines (e.g., CHO vs. HEK293) can alter binding kinetics. Standardize protocols using reference agonists/antagonists .
- Metabolite Interference : LC-MS/MS identifies active metabolites (e.g., N-dealkylated products) that may contribute to off-target effects .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding poses to explain discrepancies between in vitro and in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
